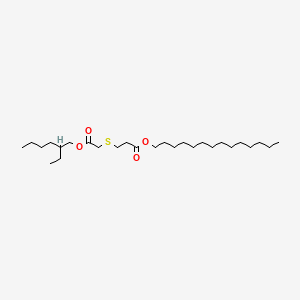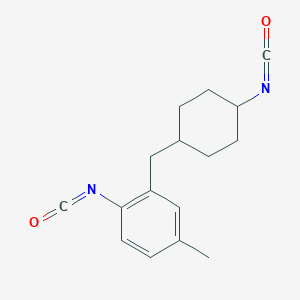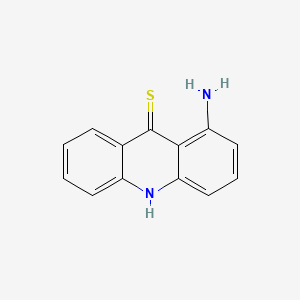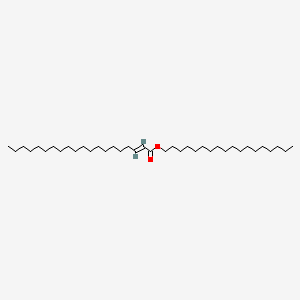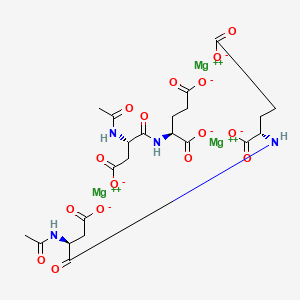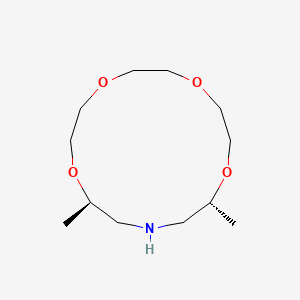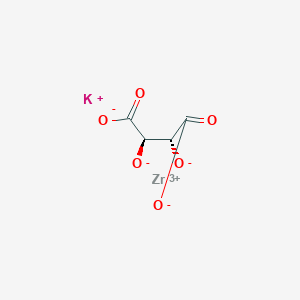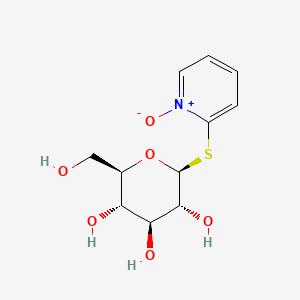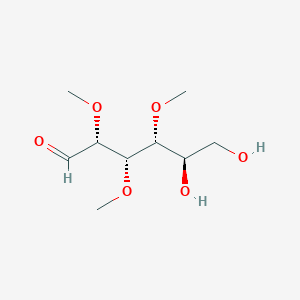
Dialuminium pentadecasilicon icosahydroxide tricosaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminum pentadecasilicon icosahydroxide tricosaoxide is a complex inorganic compound with the molecular formula Al2H20O43Si15The compound is characterized by its high molecular weight of 1183.4 g/mol and its intricate arrangement of aluminum, silicon, oxygen, and hydroxide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum pentadecasilicon icosahydroxide tricosaoxide typically involves the controlled hydrolysis of aluminum and silicon precursors under specific conditions. The reaction is carried out in an aqueous medium, where aluminum salts (such as aluminum nitrate or aluminum chloride) and silicon sources (such as tetraethyl orthosilicate) are mixed. The pH of the solution is carefully adjusted to facilitate the formation of the desired compound. The reaction is usually conducted at elevated temperatures to ensure complete hydrolysis and condensation of the precursors .
Industrial Production Methods
Industrial production of dialuminum pentadecasilicon icosahydroxide tricosaoxide follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified through filtration and drying processes to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminum pentadecasilicon icosahydroxide tricosaoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The hydroxide ions in the compound can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of dialuminum pentadecasilicon icosahydroxide tricosaoxide include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various anionic ligands (such as chloride or sulfate ions). The reactions are typically carried out in aqueous or organic solvents, with careful control of temperature and pH to achieve the desired products .
Major Products Formed
The major products formed from the reactions of dialuminum pentadecasilicon icosahydroxide tricosaoxide depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state aluminum and silicon species, while substitution reactions can produce a variety of substituted compounds with different anionic ligands .
Wissenschaftliche Forschungsanwendungen
Dialuminum pentadecasilicon icosahydroxide tricosaoxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: It is studied for its potential use in drug delivery systems due to its unique structural properties and biocompatibility.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in medical imaging techniques.
Industry: The compound is used in the production of advanced materials, such as ceramics and composites, due to its high thermal stability and mechanical strength
Wirkmechanismus
The mechanism of action of dialuminum pentadecasilicon icosahydroxide tricosaoxide involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound’s active sites facilitate the conversion of reactants to products through adsorption and activation processes. In drug delivery, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents. The specific molecular targets and pathways involved depend on the application and the nature of the interactions between the compound and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Dialuminum pentadecasilicon icosahydroxide tricosaoxide can be compared with other similar compounds, such as:
Dialuminum tetradecasilicon icosahydroxide tricosaoxide: This compound has a similar structure but with one less silicon atom, resulting in different chemical and physical properties.
Dialuminum hexadecasilicon icosahydroxide tricosaoxide:
Dialuminum pentadecasilicon icosahydroxide dodecaoxide: This compound has fewer oxygen atoms, leading to variations in its stability and reactivity
Dialuminum pentadecasilicon icosahydroxide tricosaoxide stands out due to its unique combination of aluminum and silicon atoms, which imparts distinct properties and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
97721-81-8 |
|---|---|
Molekularformel |
Al2H20O43Si15 |
Molekulargewicht |
1183.4 g/mol |
IUPAC-Name |
dialuminum;oxygen(2-);silicon(4+);icosahydroxide |
InChI |
InChI=1S/2Al.20H2O.23O.15Si/h;;20*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q2*+3;;;;;;;;;;;;;;;;;;;;;23*-2;15*+4/p-20 |
InChI-Schlüssel |
JJUHFIPUSNEOPS-UHFFFAOYSA-A |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



